molecular formula C7H12ClN3O2 B8708847 5-Dimethylaminomethyluracil Hydrochloride CAS No. 72920-06-0

5-Dimethylaminomethyluracil Hydrochloride

Cat. No. B8708847
M. Wt: 205.64 g/mol
InChI Key: ANNAAHLLDGXLOS-UHFFFAOYSA-N
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Patent
US04568744

Procedure details

Uracil (56.05 g, 0.50 mol) was refluxed with dimethylamine hydrochloride (81.55 g, 1.0 mol) and 37% aqueous formaldehyde (61 mL, 1.0 mol) in water (100 mL) for two days. The solvent was evaporated and the product triturated with methanol. After filtration and drying, the title compound was isolated (80.6 g, 78.3%).
Quantity
56.05 g
Type
reactant
Reaction Step One
Quantity
81.55 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[ClH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O>O>[ClH:9].[CH3:10][N:11]([CH2:13][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1)[CH3:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
56.05 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
Quantity
81.55 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
61 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product triturated with methanol
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C)CC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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